molecular formula C17H15NO B14467160 7-Methoxy-2-methyl-4-phenylquinoline CAS No. 65873-04-3

7-Methoxy-2-methyl-4-phenylquinoline

Cat. No.: B14467160
CAS No.: 65873-04-3
M. Wt: 249.31 g/mol
InChI Key: HWIIVLUNLKWDAY-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-4-phenylquinoline is a quinoline derivative characterized by a methoxy group at position 7, a methyl group at position 2, and a phenyl substituent at position 4 of the quinoline core. This compound is part of a broader class of quinoline-based molecules, which are widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. The structural features of this compound—particularly the electron-donating methoxy group and the hydrophobic phenyl and methyl substituents—influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

7-methoxy-2-methyl-4-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-10-16(13-6-4-3-5-7-13)15-9-8-14(19-2)11-17(15)18-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIVLUNLKWDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496416
Record name 7-Methoxy-2-methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65873-04-3
Record name 7-Methoxy-2-methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-4-phenylquinoline can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, and Friedlander syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-4-phenylquinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 7-Methoxy-2-methyl-4-phenylquinoline, highlighting differences in substituents and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
7-Methoxy-4-phenylquinoline-2-thiol -SH (2), -OCH₃ (7), -Ph (4) C₁₆H₁₃NOS 267.34 Used in quinoline-2-thiol derivatives; sulfur enhances reactivity
4-Bromo-7-methoxy-2-phenylquinoline -Br (4), -OCH₃ (7), -Ph (2) C₁₆H₁₂BrNO 330.18 Bromine increases electrophilicity; potential for cross-coupling reactions
6-Methoxy-2-arylquinoline-4-carboxylate -COOCH₃ (4), -OCH₃ (6), -aryl (2) Varies ~260–300 Ester group improves solubility; studied as P-glycoprotein inhibitors
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid -Cl (7), -COOH (4), -CH₃ (8) C₁₈H₁₄ClNO₃ 328.00 Carboxylic acid moiety enables salt formation; potential pharmaceutical applications
7-Methoxy-2-methylquinolin-4-ol -OH (4), -OCH₃ (7), -CH₃ (2) C₁₁H₁₁NO₂ 189.21 Hydroxyl group enhances hydrogen-bonding capacity

Key Observations:

  • Positional Effects: The placement of substituents significantly alters reactivity.
  • Functional Group Impact: Carboxylic acid (e.g., in 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) or ester groups (e.g., in methyl 6-methoxy-2-arylquinoline-4-carboxylate) improve solubility and bioavailability, making them suitable for drug development .
  • Biological Relevance: Compounds like 6-Methoxy-2-arylquinoline-4-carboxylates are specifically designed as P-glycoprotein inhibitors, highlighting how substituent choice tailors biological activity .

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